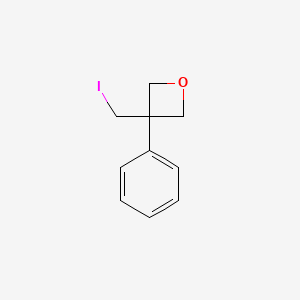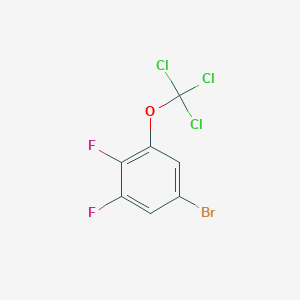
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Overview
Description
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene, also known as 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene, is a heterocyclic aromatic compound with a wide range of applications in the fields of organic chemistry and material science. This compound is widely used as a starting material for the synthesis of a variety of organic compounds such as pharmaceuticals, dyes, and polymers. Due to its unique properties, 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is also used in the synthesis of a variety of heterocyclic compounds.
Scientific Research Applications
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of organic compounds such as pharmaceuticals, dyes, and polymers. In addition, 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene is used in the synthesis of a variety of heterocyclic compounds. It is also used as a reagent in organic synthesis for the preparation of a variety of compounds.
Mechanism Of Action
The mechanism of action of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene is not fully understood. However, it is believed that the compound acts as an electrophilic reagent, forming a covalent bond with the substrate molecule. This covalent bond is then broken by the addition of a nucleophile, such as a base catalyst, resulting in the formation of the desired product.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene are not fully understood. However, studies have shown that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and may also act as an antioxidant. In addition, the compound may act as a substrate for certain enzymes, such as monoamine oxidase and aldehyde dehydrogenase, which may lead to the formation of toxic metabolites.
Advantages And Limitations For Lab Experiments
The use of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene in laboratory experiments has several advantages. Firstly, the compound is relatively stable, allowing for a relatively easy and safe handling. Secondly, the compound can be easily synthesized in a laboratory setting. Thirdly, the compound is relatively inexpensive, making it an ideal reagent for a variety of laboratory experiments.
However, there are also some limitations associated with the use of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene in laboratory experiments. Firstly, the compound is toxic and should be handled with care. Secondly, the compound may react with other compounds in the reaction mixture, leading to the formation of unwanted by-products. Finally, the compound may react with certain enzymes, leading to the formation of toxic metabolites.
Future Directions
The use of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene has a wide range of potential applications in the fields of organic chemistry and material science. Future research should focus on understanding the mechanism of action of the compound, as well as exploring the potential applications of the compound in the fields of medicine, biochemistry, and material science. In addition, further research should be conducted to understand the biochemical and physiological effects of the compound
properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZBEAGVIICCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



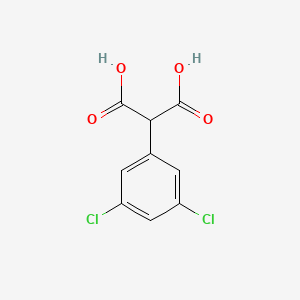
![Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane](/img/structure/B1403780.png)
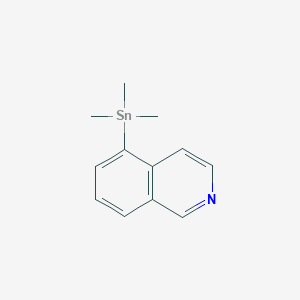
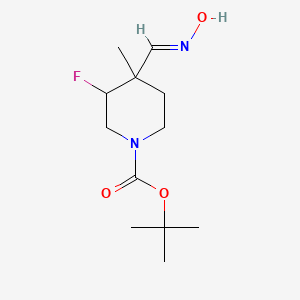
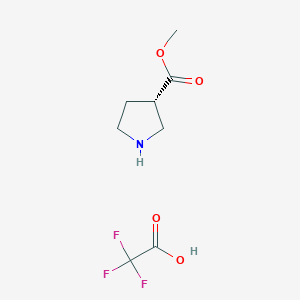
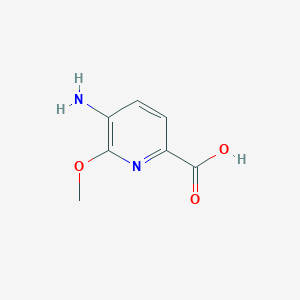
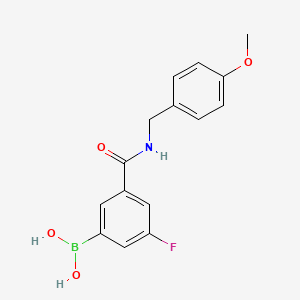
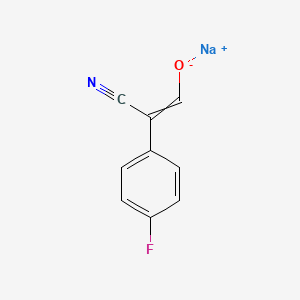
![N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1403793.png)
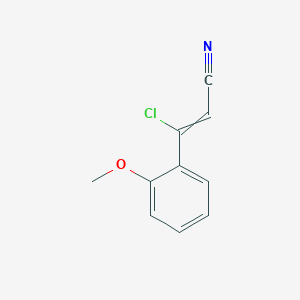
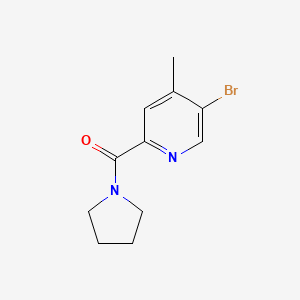
![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)
